Lead phosphate

描述

Lead phosphate is an ionic compound with the chemical formula Pb₃(PO₄)₂. It appears as hexagonal, colorless crystals or as a white powder. This compound is insoluble in water and alcohol but soluble in nitric acid and fused alkali metal hydroxides. This compound is known for its stability and long-lived nature, making it a significant compound in various scientific and industrial applications .

准备方法

Lead phosphate can be synthesized through the reaction of lead hydroxide with orthophosphoric acid. The chemical equation for this reaction is: [ 3Pb(OH)₂ + 2H₃PO₄ → Pb₃(PO₄)₂ + 6H₂O ] This method involves mixing lead hydroxide and orthophosphoric acid under controlled conditions to produce this compound and water .

化学反应分析

Lead phosphate undergoes several types of chemical reactions, including:

Precipitation Reactions: this compound can be formed through double displacement reactions, such as the reaction between lead nitrate and a phosphate source, resulting in the precipitation of this compound.

Decomposition Reactions: When heated, this compound decomposes, emitting toxic fumes containing lead and phosphorus oxides.

Solubility Reactions: This compound is insoluble in water but can dissolve in nitric acid and fused alkali metal hydroxides, indicating its reactivity with strong acids and bases.

科学研究应用

Environmental Remediation

Lead Immobilization

Lead phosphate is utilized in environmental remediation strategies, particularly for immobilizing lead contaminants in soils and sediments. A notable study conducted by the U.S. Army Aberdeen Test Center demonstrated that phosphate-based binders could effectively stabilize lead in contaminated soils. The study reported a greater than 98.5% reduction in leachable lead concentrations after treatment, indicating the formation of stable lead-phosphate complexes that reduce lead mobility over time .

Phosphate-Solubilizing Fungi

Recent research highlights the role of phosphate-solubilizing fungi in enhancing the effectiveness of lead remediation. These fungi can secrete organic acids that promote the release of phosphate, which then reacts with lead ions to form insoluble compounds like pyromorphite. This bioremediation approach is gaining traction as it combines biological processes with chemical stabilization to mitigate lead pollution .

Corrosion Control

Corrosion Inhibitors in Water Systems

this compound has been identified as an effective corrosion inhibitor in water systems, particularly for lead service lines. A study conducted in Buffalo showed that increasing orthophosphate levels while eliminating polyphosphate significantly reduced lead corrosion rates. The formation of protective lead-phosphate scales minimized lead leaching into drinking water, demonstrating a practical application of this compound in public health .

Advanced Materials

Use in Batteries

this compound is also relevant in the context of battery technology. It is used in the production of lithium iron phosphate batteries, which are increasingly popular for electric vehicles due to their safety and longevity. The incorporation of this compound into battery chemistry enhances performance and stability, making it a valuable component in modern energy storage solutions .

Summary Table of Applications

Case Studies

-

In Situ Lead Immobilization Study

Conducted at Camp Withycombe, Oregon, this study evaluated the effectiveness of phosphate-based binders for immobilizing lead contamination. The results indicated significant reductions in soluble lead mobility, although variability was noted over time . -

Buffalo Water System Study

This 60-week study assessed the impact of adjusting orthophosphate levels on corrosion control for lead service lines. The findings revealed that optimal levels led to lower and more stable lead concentrations, showcasing the practical benefits of using this compound as a corrosion inhibitor . -

Bioremediation Research

Research on phosphate-solubilizing fungi demonstrated their potential to enhance the immobilization of lead through biological means. The secretion of organic acids not only aids in releasing phosphates but also facilitates the formation of insoluble minerals that sequester lead .

作用机制

The mechanism of action of lead phosphate in bioremediation involves the conversion of soluble lead ions into insoluble this compound by bacterial phosphatase enzymes. These enzymes release inorganic phosphate, which reacts with lead ions to form this compound precipitates. This process reduces the mobility and bioavailability of lead in the environment, thereby mitigating its toxic effects .

相似化合物的比较

Lead phosphate can be compared with other lead compounds, such as:

Lead Chromate: Lead chromate is another insoluble lead compound, known for its bright yellow color and use as a pigment.

Lead Sulfate: Lead sulfate is also insoluble in water and is used in lead-acid batteries.

This compound’s unique properties, such as its stability and insolubility, make it a valuable compound in various scientific and industrial applications, distinguishing it from other lead compounds.

生物活性

Lead phosphate, an inorganic compound with the formula , has garnered attention due to its complex interactions in biological systems, particularly concerning its toxicity and potential applications in environmental remediation. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for health and environmental safety.

Toxicological Profile

This compound is classified as a probable carcinogen and poses significant health risks upon exposure. The compound can cause various adverse effects, including:

- Neurological Damage : Chronic exposure to lead compounds, including this compound, can lead to cognitive impairments and neurological disorders.

- Kidney Damage : this compound exposure is associated with nephrotoxicity, potentially leading to chronic kidney disease.

- Anemia : Lead interferes with hemoglobin synthesis, resulting in anemia.

- Carcinogenic Potential : Evidence suggests that lead compounds can induce cancer in laboratory animals, with implications for human health as well .

The biological activity of this compound is primarily linked to its solubility and bioavailability in different environments. The solubility of this compound minerals can significantly influence their toxicity:

- Solubility Dynamics : this compound minerals exhibit relatively low solubility, which helps control lead ion levels in natural environments. However, under certain conditions (e.g., presence of organic ligands), their dissolution can increase lead bioavailability .

- Toxic Effects on Microorganisms : Studies have shown that lead ions can inhibit specific metabolic pathways in bacteria, leading to reduced microbial diversity. For instance, certain lead-tolerant bacteria can accumulate lead by forming complexes with phosphate .

Environmental Interactions

This compound plays a dual role in environmental contexts—both as a contaminant and a potential remediation agent:

- Water Treatment Applications : Phosphate is often added to drinking water systems to inhibit the leaching of lead from pipes. This process promotes the formation of this compound particles, which can reduce dissolved lead concentrations but may increase particulate lead levels .

- Soil Remediation : Phosphate-based treatments have been explored for immobilizing lead in contaminated soils. Laboratory studies indicate that these treatments can significantly reduce the mobility of lead ions, although long-term stability remains a concern .

Case Studies

Several case studies highlight the implications of this compound exposure:

- Occupational Exposure : A study reported cases of lead poisoning among painters exposed to old leaded paint containing this compound. Symptoms included malaise, abdominal cramps, and neurological impairment. Blood tests confirmed elevated lead levels, necessitating chelation therapy .

- Environmental Remediation Study : A treatability study evaluated the effectiveness of phosphate amendments in immobilizing lead in contaminated soils. Results indicated a substantial reduction in leachable lead concentrations; however, variations over time raised concerns about the long-term efficacy of these treatments .

Research Findings

Recent research has provided insights into the behavior and effects of this compound:

- Formation and Aggregation : Research indicates that the addition of phosphates enhances the formation and stability of this compound particles in aqueous environments. This finding is crucial for understanding how to manage lead contamination in drinking water systems effectively .

- Phosphate Toxicity : Investigations into phosphate toxicity have revealed that excessive phosphate levels can induce significant physiological stress and damage across various biological systems, emphasizing the need for careful management when using phosphates for remediation purposes .

属性

IUPAC Name |

lead(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.3Pb/c2*1-5(2,3)4;;;/h2*(H3,1,2,3,4);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTDDBSSHVOYJR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

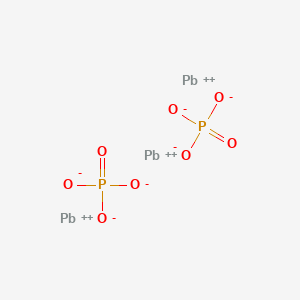

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Pb3O8, Pb3(PO4)2, O8P2Pb3 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16040-38-3 (Parent) | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064706 | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

8.1e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphate is a white powder., White solid; [Merck Index] Practically insoluble in water (0.14 mg/L at 20 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in alcohol; sol in nitric acid, fixed alkali hydroxides, 0.000014 g/100 cu cm water @ 20 °C, Insoluble in ethanol | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.9 g/cu cm | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

7446-27-7 | |

| Record name | LEAD PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, lead(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead phosphate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62I1T06190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,014 °C | |

| Record name | LEAD PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。